

An In-depth Technical Guide to 3-Acetylphenanthrene: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Acetylphenanthrene**. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, along with a visual representation of the experimental workflow.

Chemical Properties

3-Acetylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone with an acetyl group substituted at the 3-position.^[1] It typically appears as a white to pale yellow powder.^[1]

Quantitative Data

The key chemical and physical properties of **3-Acetylphenanthrene** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₂ O	[2][3]
Molecular Weight	220.27 g/mol	[2][3]
Melting Point	67-71 °C	[1]
Boiling Point	405.9 °C at 760 mmHg	[1]
Density	1.164 g/cm ³	[1]
Flash Point	180.7 °C	[1]
Vapor Pressure	8.47 x 10 ⁻⁷ mmHg at 25°C	[1]
Solubility	Slightly soluble in chloroform and methanol.	[1]

Chemical Structure

The structure of **3-Acetylphenanthrene** consists of a three-ring aromatic phenanthrene system with a methyl ketone group attached to the third carbon atom. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Identifier	Value	Source(s)
IUPAC Name	1-(phenanthren-3-yl)ethan-1-one	[2]
SMILES	CC(=O)c1ccc2c(c1)ccc1ccccc12	[2]
InChI	InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3	[2]
CAS Number	2039-76-1	[2]

Synthesis of 3-Acetylphenanthrene

The primary method for synthesizing **3-Acetylphenanthrene** is through the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the phenanthrene ring. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. To favor the formation of the 3-isomer, a polar solvent such as nitrobenzene is typically employed.

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

Materials:

- Phenanthrene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous nitrobenzene (solvent)
- Ice-cold water
- Dilute hydrochloric acid
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous nitrobenzene.

- **Addition of Reactants:** To the stirred suspension, add a solution of phenanthrene (1 equivalent) in anhydrous nitrobenzene. Cool the mixture in an ice bath.
- **Acylation:** Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled and stirred mixture through a dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
- **Workup:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product is a mixture of acetylphenanthrene isomers and can be purified by column chromatography on silica gel to isolate the **3-acetylphenanthrene** isomer.

Experimental Workflow Diagram



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